Cas no 80234-66-8 (8(s),15(s)-dihete)
8(s),15(s)-dihete Chemical and Physical Properties
Names and Identifiers
-
- 8(s),15(s)-dihete
- 8(S),15(S)-DIHYDROXYEICOSA-5Z,9E,11E,13E-TETRAENOIC ACID
- 8(S),15(S)-DiHETE (Z, E, E, E)
- 5,9,11,13-Eicosatetraenoic acid, 8,15-dihydroxy-, (5Z,8S,9E,11E,13E,15S)-
- (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
- NCGC00161264-01
- BML1-D07
- DTXSID501157083
- (5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
- 80234-66-8
- 8(S),15(S)-DIHETE all trans
- SCHEMBL8263232
-
- Inchi: 1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1
- InChI Key: NNPWRKSGORGTIM-IEVBXOQPSA-N
- SMILES: C(O)(=O)CCC/C=C\C[C@H](O)/C=C/C=C/C=C/[C@@H](O)CCCCC
Computed Properties
- Exact Mass: 336.23005950g/mol
- Monoisotopic Mass: 336.23005950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 14
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Flash Point: 14 °C
- PSA: 77.76000
- LogP: 4.15830
8(s),15(s)-dihete Security Information
- Hazardous Material transportation number:UN 1170 3/PG 2
- Hazard Category Code: 11-36/37/38
- Safety Instruction: 16-26-36
-
Hazardous Material Identification:
- Storage Condition:−20°C
8(s),15(s)-dihete Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-200428-50 µg |
8(S),15(S)-DiHETE (Z, E, E, E), |
80234-66-8 | 99% | 50µg |
¥1,474.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200428-50µg |
8(S),15(S)-DiHETE (Z, E, E, E), |
80234-66-8 | 99% | 50µg |
¥1474.00 | 2023-09-05 |
8(s),15(s)-dihete Production Method
Production Method 1
1.2 Reagents: Methanol ; rt
8(s),15(s)-dihete Raw materials
8(s),15(s)-dihete Preparation Products
8(s),15(s)-dihete Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 8(s),15(s)-dihete
Comprehensive Overview of 8(S),15(S)-DiHETE (CAS No. 80234-66-8): Biological Significance and Research Applications
8(S),15(S)-DiHETE (CAS No. 80234-66-8) is a specialized lipid mediator derived from the oxidative metabolism of arachidonic acid, belonging to the class of dihydroxy-eicosatetraenoic acids. This compound has garnered significant attention in biomedical research due to its unique anti-inflammatory properties and potential therapeutic applications. As a lipoxygenase-derived metabolite, it plays a critical role in modulating cellular signaling pathways, particularly in immune responses and tissue homeostasis.
Recent studies highlight the growing interest in 8(S),15(S)-DiHETE as a biomarker for inflammatory diseases, aligning with current trends in personalized medicine. Researchers are actively investigating its mechanisms in chronic inflammation resolution, a hot topic in 2024 due to rising global concerns about autoimmune disorders and metabolic syndromes. The compound's dual hydroxylation at positions 8 and 15 (8,15-DiHETE structural specificity) confers distinct biological activities compared to other eicosanoids, making it a subject of intense pharmacological exploration.
From a technical perspective, CAS 80234-66-8 represents a high-purity reference standard essential for LC-MS/MS analysis in lipidomics studies. Laboratories focusing on eicosanoid profiling frequently search for reliable sources of this compound, reflecting the demand in metabolomics research. Its stability under cryogenic storage (-80°C) and solubility in ethanol make it practical for experimental workflows, addressing common researcher queries about 8(S),15(S)-DiHETE handling protocols.
The biosynthesis pathway of 8(S),15(S)-DiHETE involves sequential actions of 15-lipoxygenase-1 (15-LOX-1) and 8-lipoxygenase, a process frequently discussed in forums about enzymatic lipid modification. This pathway intersects with popular research areas like omega-6 fatty acid metabolism and pro-resolving mediator networks, topics that consistently rank high in academic search databases. Notably, the compound's ability to modulate neutrophil activity positions it as a potential candidate for inflammatory bowel disease (IBD) research, a condition with increasing worldwide prevalence.
In the context of drug discovery, structural analogs of 8(S),15(S)-DiHETE are being explored for their GPCR-targeting capabilities, particularly concerning receptors like BLT2. This aligns with industry trends toward lipid-based therapeutics, as evidenced by recent patent filings. The compound's chirality at C-8 and C-15 (indicated by the 'S' configuration) is crucial for its bioactivity, a detail often emphasized in stereochemistry-focused studies.
Analytical chemists emphasize the importance of isomeric separation techniques when working with 8(S),15(S)-DiHETE, as it coexists with other DiHETE regioisomers in biological samples. Advanced methods like chiral HPLC and ultra-performance convergence chromatography (UPC2) are frequently mentioned in method development discussions, addressing common challenges in eicosanoid quantification.
Emerging applications in dermatological research have revealed that 8(S),15(S)-DiHETE influences keratinocyte differentiation, making it relevant to studies on skin barrier function and psoriasis pathogenesis. These findings correlate with increasing public interest in cosmeceutical ingredients and cutaneous immunology, as reflected in trending search terms across scientific platforms.
From a commercial perspective, the global market for specialized pro-resolving mediators (SPMs) continues to expand, with 8(S),15(S)-DiHETE being increasingly included in research reagent catalogs. Quality parameters such as ≥98% purity by HPLC and certified stereochemical configuration are critical purchasing considerations, as noted in recent supplier evaluations.
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